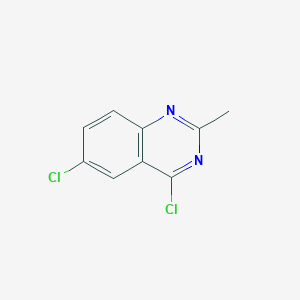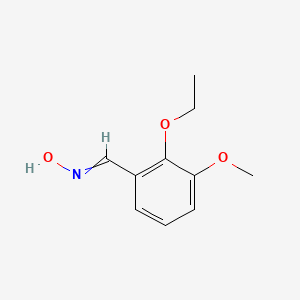
4,6-Dichloro-2-methylquinazoline
概要
説明
The compound 4,6-Dichloro-2-methylquinazoline is a derivative of quinazoline, a bicyclic aromatic heterocyclic compound. Quinazoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential as therapeutic agents, particularly in the field of anticancer research. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and biological activities of closely related quinazoline derivatives.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves cyclization reactions starting from various precursors such as anthranilonitriles, aryl amines, and malonic acid. For example, the synthesis of 2,4-Dichloroquinazoline is achieved from anthranilonitriles using diphosgene in acetonitrile and heating, which could be a similar method used for synthesizing this compound . Another synthesis approach involves a one-pot reaction from an aryl amine, malonic acid, and phosphorous oxychloride, as demonstrated in the synthesis of 2,4-Dichloro-6-methylquinoline .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline core, which can be further substituted with various functional groups. Single crystal X-ray diffraction studies provide detailed information about the crystal packing and intermolecular interactions, such as C-H…π and π-π interactions, which are crucial for the stability of the crystal structure . These studies are essential for understanding the three-dimensional arrangement and potential reactivity of the quinazoline derivatives.
Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions, making them versatile building blocks for further chemical modifications. For instance, selective removal of chloro substituents and the introduction of different functional groups can be achieved through reactions such as catalytic hydrogenation, metal-halogen exchange, and Stille-type coupling . These reactions allow for the synthesis of a wide array of quinazoline-based compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and the nature of their substituents. Techniques such as FT-IR, NMR, and Mass spectra are commonly used for the elementary analysis of these compounds . The presence of halogen atoms, like chlorine, can lead to specific intermolecular interactions that contribute to the overall properties of the compound. Additionally, the lipophilicity, solubility, and stability of these compounds are critical parameters that affect their pharmacokinetic profile and therapeutic potential.
科学的研究の応用
Anticancer Research
4,6-Dichloro-2-methylquinazoline and its derivatives have been extensively researched for their potential in anticancer therapy. For example, studies have discovered potent apoptosis inducers within this class of compounds, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, which exhibited excellent blood-brain barrier penetration and efficacy in cancer models (Sirisoma et al., 2009). Additionally, compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one have shown promise as tubulin-binding tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017).
Antimicrobial and Antifungal Activity
Quinazoline derivatives, including this compound, have been synthesized and tested for antimicrobial and antifungal activities. Certain compounds in this group demonstrated significant activity against pathogens like Mycobacterium avium and M. kansasii, and also showed inhibitory effects on photosynthesis (Kubicová et al., 2003).
Synthesis and Characterization
The synthesis and characterization of various derivatives of this compound have been explored. For instance, the synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, an important intermediate in treating colon and rectal cancers, demonstrates the compound's versatility in pharmaceutical applications (He Zheng-you, 2010).
Antioxidant and Anti-diabetic Agents
Research has been conducted on chloroquinoline derivatives for their potential antioxidant and anti-diabetic properties. Studies include the synthesis and evaluation of chloroquinoline compounds, demonstrating their capacity to inhibit glycogen phosphorylase, a key enzyme in diabetes management (Murugavel et al., 2017).
Antisecretory Effects
Studies on compounds like 2-guanidine-4-methylquinazoline have shown antisecretory effects, particularly in the context of gastric acid secretion, highlighting another potential therapeutic application of this compound derivatives (Pinelli et al., 1996).
Safety and Hazards
When handling 4,6-Dichloro-2-methylquinazoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用機序
Target of Action
Quinazoline derivatives have been known to exhibit antiproliferative activities against various human cancer cell lines .
Mode of Action
It’s worth noting that quinazoline derivatives often interact with their targets, leading to changes that inhibit the proliferation of cancer cells .
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways, leading to downstream effects such as inhibition of cell proliferation .
Result of Action
Quinazoline derivatives are known to exhibit antiproliferative activities against various human cancer cell lines .
特性
IUPAC Name |
4,6-dichloro-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKICQFNPYTWKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610661 | |
| Record name | 4,6-Dichloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338739-44-9 | |
| Record name | 4,6-Dichloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)


![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)
![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)


![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)



![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)
